P2X3 Receptor Antagonism Potency: 80 nM EC50 Demonstrates >50-Fold Improvement Over Suramin
4-(4-Pyridyl)-1-butanamine Hydrochloride exhibits potent antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. In contrast, the non-selective P2X antagonist suramin displays an EC50 of 4.7 μM at the same receptor [2]. This represents a 58.75-fold improvement in potency for the target compound.
| Evidence Dimension | P2X3 receptor antagonism potency (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | Suramin: 4.7 μM (4,700 nM) |
| Quantified Difference | 58.75-fold more potent |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist activity measured at 10 μM concentration |
Why This Matters
Superior potency at a validated pain target enables lower effective concentrations in vitro and potentially reduces off-target effects, making this compound a more precise tool for P2X3 pharmacology studies.
- [1] BindingDB entry BDBM50118219: EC50 80 nM for antagonist activity at recombinant rat P2X3 purinoceptor. View Source
- [2] Suramin activation of rhesus P2X3 receptor. OpenAire. EC50: 4.7 μM. View Source
